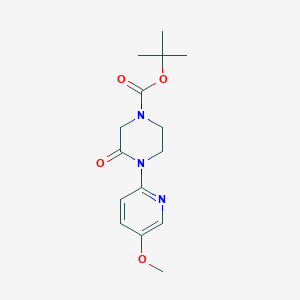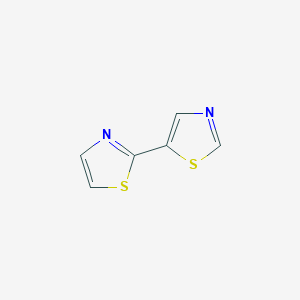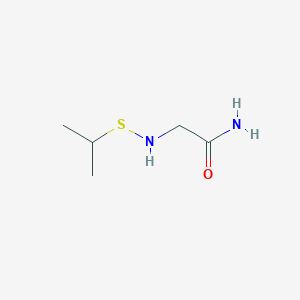
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)benzonitrile is a chemical compound that belongs to the class of tetrahydropyridines
Preparation Methods
The synthesis of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)benzonitrile typically involves the reaction of 3-methylbenzonitrile with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the benzene ring or the tetrahydropyridine ring are replaced with other groups. .
Scientific Research Applications
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the manufacture of various chemical products .
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)benzonitrile can be compared with other similar compounds, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): This compound is known for its neurotoxic effects and is used in research to model Parkinson’s disease.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound is used as a substrate in various chemical reactions and has applications in organic synthesis .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)benzonitrile |
InChI |
InChI=1S/C13H14N2/c1-10-8-11(9-14)2-3-13(10)12-4-6-15-7-5-12/h2-4,8,15H,5-7H2,1H3 |
InChI Key |
ZGBAKIJOWXVFPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C2=CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate](/img/structure/B13871299.png)

![3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13871309.png)


![2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871332.png)
![N-methyl-3-[[4-(4-phenylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13871335.png)
![Methyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B13871356.png)
![3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13871363.png)


![Ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13871391.png)

